molecular formula C25H21NO4 B3087574 cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid CAS No. 1175651-61-2

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid

Cat. No.: B3087574
CAS No.: 1175651-61-2
M. Wt: 399.4 g/mol
InChI Key: SNHQBYUMRKLGIF-GGAORHGYSA-N
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Description

Chemical Name: cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid CAS Number: 2307772-75-2 Molecular Formula: C₂₅H₂₁NO₄ Molecular Weight: 399.4 g/mol EINECS Number: 847-734-5

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring an indan (indane) backbone. The indan moiety consists of a benzene ring fused to a cyclopentane ring, providing structural rigidity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The cis-configuration of the amino and carboxylic acid groups on the indan scaffold distinguishes it from trans-isomers, influencing its stereochemical interactions in synthetic applications .

Properties

IUPAC Name

(1R,2R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-13-15-7-1-2-8-16(15)23(21)26-25(29)30-14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h1-12,21-23H,13-14H2,(H,26,29)(H,27,28)/t21-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQBYUMRKLGIF-GGAORHGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307772-75-2
Record name rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
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Biological Activity

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid, often referred to as Fmoc-indan-2-carboxylic acid, is a compound used in various biochemical applications, particularly in peptide synthesis and drug development. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₃₄H₃₁NO₄
  • CAS Number : 1175651-61-2
  • Molecular Weight : 413.47 g/mol
  • Structure :
    • The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role as a protective group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides that may exhibit various biological activities.

Key Mechanisms:

  • Peptide Synthesis : The Fmoc group protects the amino group during the coupling process, allowing for the formation of peptide bonds without side reactions.
  • Drug Development : Peptides synthesized using Fmoc chemistry can be designed to target specific biological pathways, making them valuable in therapeutic applications.

1. Anticancer Activity

Research indicates that peptides synthesized using this compound may exhibit anticancer properties. For example:

  • Study Findings : A study demonstrated that specific Fmoc-protected peptides could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

2. Neuroprotective Effects

Some derivatives of this compound have shown promise in neuroprotection:

  • Case Study : In a model of Alzheimer's disease, a peptide synthesized with Fmoc chemistry was able to bind to amyloid plaques, suggesting potential for diagnostic imaging and therapeutic intervention .

Data Tables

Property Value
Molecular FormulaC₃₄H₃₁NO₄
CAS Number1175651-61-2
Molecular Weight413.47 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research Findings

Several studies have explored the biological activity of this compound:

  • Peptide Design and Synthesis : Research has focused on optimizing the synthesis of bioactive peptides using this compound as a key building block.
  • Targeted Drug Delivery : Investigations into its use as a carrier for drug delivery systems have shown that it can enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the Fmoc-protected amine motif but differ in their core structures, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid 2307772-75-2 C₂₅H₂₁NO₄ 399.4 Indan backbone; cis-configuration; rigid structure
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid 180576-05-0 C₂₁H₂₂N₂O₄ 394.41 Piperazine ring; flexible linker; used in peptide modification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid 250384-77-1 C₂₂H₂₃NO₆ 397.42 Hexanedioic acid chain; enhances solubility in polar solvents
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid 1592739-14-4 C₂₁H₂₁NO₅ 367.3951 Azetidine ring (4-membered); methyl substituent; steric hindrance
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid 211637-75-1 C₂₅H₂₃NO₄ 401.46 o-Tolyl group; aromatic interactions; chiral center

Key Comparative Analysis

Backbone Rigidity vs. Flexibility

  • The indan-based compound (2307772-75-2) exhibits high rigidity due to its fused bicyclic structure, which may stabilize peptide conformations during synthesis .
  • In contrast, the piperazine derivative (180576-05-0) has a flexible six-membered ring, enabling adaptable positioning in peptide side-chain modifications .

Solubility and Reactivity

  • The hexanedioic acid derivative (250384-77-1) contains two carboxylic acid groups, enhancing solubility in aqueous or polar organic solvents. This property is advantageous for reactions requiring hydrophilic environments .
  • The azetidine-containing compound (1592739-14-4) has a compact, strained four-membered ring, which may reduce solubility but increase reactivity in nucleophilic substitutions .

The indan-based compound lacks aromatic substituents but offers planar rigidity, which could reduce undesired conformational flexibility in synthetic peptides .

Hazard Profiles The azetidine derivative (1592739-14-4) has documented hazards, including acute oral toxicity (H302) and skin irritation (H315), requiring stringent handling protocols . No hazard data are available for the indan-based compound (2307772-75-2), though standard Fmoc-handling precautions (e.g., avoiding inhalation) are recommended .

Q & A

Q. What are the standard synthetic routes for cis-1-(Fmoc-amino)-indan-2-carboxylic acid, and which coupling reagents are optimal for its formation?

The synthesis typically involves Fmoc protection of the amino group followed by coupling with indan-2-carboxylic acid derivatives. Key steps include:

  • Amino protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or dichloromethane .
  • Coupling reagents : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC, EDC) with activators like HOBt or HOAt to minimize racemization .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis of intermediates .

Q. What purification strategies are recommended for isolating cis-1-(Fmoc-amino)-indan-2-carboxylic acid from reaction mixtures?

  • Chromatography : Reverse-phase HPLC with C18 columns using gradients of acetonitrile/water (0.1% TFA) to separate stereoisomers .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Lyophilization : For peptide intermediates, freeze-drying after aqueous workup ensures stability .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when confirming the stereochemistry of cis-1-(Fmoc-amino)-indan-2-carboxylic acid intermediates?

Discrepancies often arise from dynamic rotational processes or impurities. Methodological solutions include:

  • Variable-temperature NMR : To identify rotational barriers in indane ring systems .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons to distinguish cis vs. trans isomers .
  • Chiral derivatization : Use Mosher’s acid to assign absolute configuration via 19F^{19}\text{F} NMR .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Low-temperature coupling : Perform reactions at 4°C to slow base-catalyzed racemization .
  • Optimized activators : Replace HOBt with Oxyma Pure or COMU, which reduce epimerization rates .
  • In situ monitoring : Use FT-IR or LC-MS to detect racemized byproducts early .

Q. How do structural analogs of cis-1-(Fmoc-amino)-indan-2-carboxylic acid influence peptidomimetic drug design?

Analog Structural Modification Impact on Bioactivity
cis-1-(Boc-amino)-indan-2-carboxylic acidBoc instead of Fmoc protectionEnhanced metabolic stability in vivo
Indane-to-tetralin substitutionExpanded aromatic systemImproved binding to hydrophobic enzyme pockets
Methylation at C3Steric hindrance adjustmentReduced off-target interactions

Data Contradiction Analysis

Q. How should conflicting mass spectrometry (MS) and elemental analysis data be resolved for this compound?

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₄N₂O₅) to rule out adducts or solvent interference .
  • Combustion analysis : Cross-validate %C/%H with theoretical values to detect hydrate formation .
  • Ion mobility spectrometry : Differentiate conformers that may skew MS/MS fragmentation patterns .

Experimental Design Considerations

Q. What reaction conditions maximize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Solvent optimization : Replace DMF with 2-MeTHF (lower toxicity, easier recycling) .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
  • Catalyst screening : Test ZrO₂ or enzyme-based catalysts for greener Fmoc deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid
Reactant of Route 2
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cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid

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